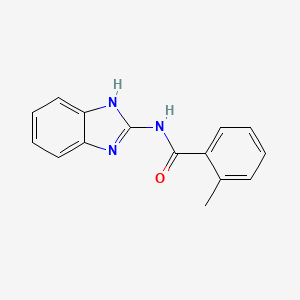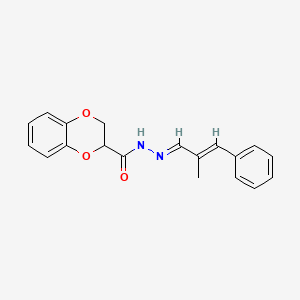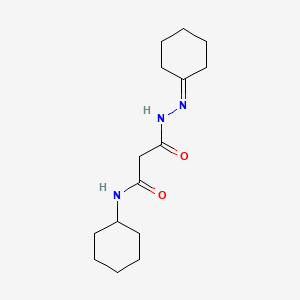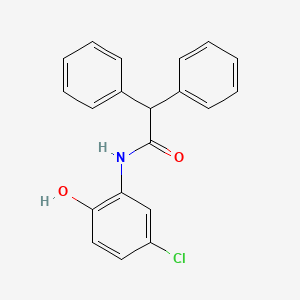![molecular formula C11H9BrN2OS2 B5877162 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5877162.png)
2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide, also known as BPTA, is a chemical compound that has been extensively studied in the field of medicinal chemistry. BPTA is a thiazole derivative that has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. In
Wirkmechanismus
The mechanism of action of 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor activities, 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide has been found to exhibit antioxidant activity by scavenging free radicals. 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide in lab experiments is its versatility. 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide has been found to exhibit a wide range of biological activities, making it a useful tool for studying various biological processes. However, one limitation of using 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the study of 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide. One area of research could focus on the development of 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide derivatives with improved solubility and bioavailability. Another area of research could focus on the use of 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further studies could be conducted to elucidate the mechanism of action of 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide involves the reaction of 4-bromothiophenol with 2-bromoacetylthiazole in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide as a white solid with a melting point of 174-175°C.
Wissenschaftliche Forschungsanwendungen
2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide has also been shown to possess anti-tumor activity by inducing apoptosis in cancer cells. Additionally, 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide has been found to exhibit anti-microbial activity against a variety of bacteria and fungi.
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2OS2/c12-8-1-3-9(4-2-8)17-7-10(15)14-11-13-5-6-16-11/h1-6H,7H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHKXBXLWCRBER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)NC2=NC=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-bromophenyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[(2-methyl-6-phenyl-4-pyrimidinyl)oxy]phenyl}ethanone](/img/structure/B5877084.png)
![N,N-dimethyl-N'-[(5-methyl-2-furyl)methylene]-1,4-benzenediamine](/img/structure/B5877092.png)


![2-[(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B5877114.png)

![2-methyl-4-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B5877120.png)

![8-methoxy-4-methyl-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5877150.png)

![N-{4-[(2-phenoxyacetyl)amino]phenyl}propanamide](/img/structure/B5877154.png)


